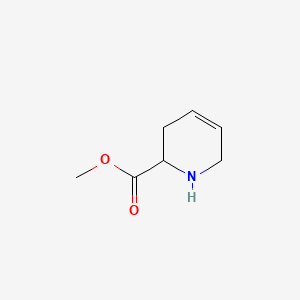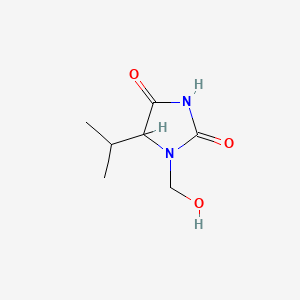
(R)-2-Amino-3-methylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-3-methylbutanamide hydrochloride, also known as R-AMBH, is a chiral compound with a variety of applications in scientific research. It is a derivative of the amino acid leucine and is used in a wide range of laboratory experiments, including biochemical and physiological studies.
Applications De Recherche Scientifique
Chiroptical Spectroscopy
D-Valinamide hydrochloride has been utilized in chiroptical spectroscopic studies, particularly in the analysis of lanthanide complexes with valinamide derivatives in solution . This application is significant in the field of analytical chemistry where understanding the chiral properties of molecules is crucial.
Circularly Polarized Luminescence
The compound has been instrumental in inducing circularly polarized luminescence in europium complexes when ligands based on 2,2’-bipyridine and valinamide moieties are used . This is particularly relevant in materials science for developing new luminescent materials.
Enantiomeric Excess Determination
In the field of pharmacology, D-Valinamide hydrochloride is used for rapid enantiomeric excess determination of amino acids like proline using electrospray ionization–mass spectrometry (ESI-MS) . This aids in the high-throughput screening of chiral compounds.
Proteomics Research
As a chiral reagent, D-Valinamide hydrochloride is used in proteomics to study protein structures and functions. It helps in understanding the role of chiral amino acids in biological systems .
Neurology Research
D-Valinamide hydrochloride has been implicated in neurology research, particularly in studying the effects of amino acid enantiomers on neurological processes and behaviors .
Kinase Inhibition Studies
It is also used in kinase inhibition studies, which is a vital area of research in discovering new therapeutic agents for diseases like cancer .
Propriétés
IUPAC Name |
(2R)-2-amino-3-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-PGMHMLKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704855 |
Source


|
| Record name | D-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-methylbutanamide hydrochloride | |
CAS RN |
133170-58-8 |
Source


|
| Record name | D-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)









![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)